2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid
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Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene moiety attached to a methoxy carbonyl group, which is further linked to an amino acid . The compound has a molecular weight of 341.36 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorene moiety attached to a methoxy carbonyl group, which is further linked to an amino acid . The linear formula of this compound is C19H19NO5 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg .Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methoxycyclobutyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-22(11-6-12-22)19(20(24)25)23-21(26)28-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWCVNQNJUZGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid |
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